REACTION_CXSMILES
|
[CH3:1][C:2]([CH:5]=[O:6])([CH3:4])[CH3:3].[Li][CH2:8][CH2:9][CH2:10][CH3:11]>C1COCC1.CCCCCC>[CH3:1][C:2]([CH3:4])([CH:5]([OH:6])[CH2:8][CH2:9][CH2:10][CH3:11])[CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −60° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 2 L 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The vessel was maintained under N2
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −55° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −5° C. over one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled again to −60° C.
|
Type
|
CUSTOM
|
Details
|
slowly quenched with NH4Cl/H2O solution
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −50° C
|
Type
|
ADDITION
|
Details
|
100 mL of water were added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The THF was removed on a rotary evaporator with a bath temperature of 25° C. until an oil
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether was dried
|
Type
|
CUSTOM
|
Details
|
evaporated carefully
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(CCCC)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |